molecular formula C23H27N3OS B2823047 N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 361172-58-9

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No. B2823047
CAS RN: 361172-58-9
M. Wt: 393.55
InChI Key: KGKZRDLNWATQSC-UHFFFAOYSA-N
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Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Synthesis Analysis

The synthesis of similar compounds involves the coupling of hydrazine with pyrazole derivatives . The structures of the synthesized compounds are usually verified using elemental microanalysis, FTIR, and 1 H NMR techniques .


Molecular Structure Analysis

The molecular structure of similar compounds is usually analyzed using techniques such as elemental microanalysis, FTIR, and 1 H NMR .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the coupling of hydrazine with pyrazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, one compound has a molecular weight of 411.51900, a density of 1.27g/cm3, a boiling point of 567ºC at 760 mmHg, and a flash point of 296.7ºC .

Scientific Research Applications

Antiviral Activity

Adamantane derivatives have been explored for their potential antiviral properties. Moiseev et al. (2012) synthesized new adamantane derivatives, including pyrazoles and triazoles, demonstrating high anti-smallpox activity for certain compounds. These findings suggest adamantane derivatives could be effective against various viral infections (Moiseev et al., 2012).

Materials Science

Adamantane-based compounds have been utilized in the development of new materials with enhanced properties. For example, Chern et al. (1998) synthesized new polyamides by direct polycondensation, which showed high tensile strength, good solubility in organic solvents, and high thermal stability, highlighting the potential of adamantane derivatives in materials science applications (Chern et al., 1998).

Antimicrobial Agents

Adamantane derivatives have also been investigated for their antimicrobial properties. Eisa et al. (1990) prepared various 2-aminoadamantane derivatives, demonstrating marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, indicating the potential use of adamantane compounds as antimicrobial agents (Eisa et al., 1990).

Chemical Synthesis

The versatility of adamantane derivatives extends to their use in chemical synthesis. New adamantane-based polyamides and polyimides have been synthesized, showcasing properties such as amorphous nature, solubility in polar solvents, and thermal stability, making them suitable for various applications in chemical engineering and materials science (Liaw & Liaw, 1999).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with specific biological targets. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structures and properties. It’s important to note that these compounds are typically intended for research use only and not for human or veterinary use.

Future Directions

The future directions for research on similar compounds could involve further exploration of their pharmacological effects, including their antileishmanial and antimalarial activities . Additionally, more research could be done to optimize their synthesis and improve their properties.

properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3OS/c1-14-4-2-3-5-20(14)26-21(18-12-28-13-19(18)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKZRDLNWATQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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